Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate is a fluorinated ester derivative of terephthalic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. It is used in various industrial applications, particularly in the production of high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester typically involves the esterification of terephthalic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different ester derivatives.
Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.
Transesterification: Various ester derivatives depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate has several scientific research applications, including:
Material Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Surface Modification: Employed in surface functionalization to impart hydrophobic properties to materials.
Biomedical Research: Investigated for its potential use in drug delivery systems and medical devices due to its biocompatibility and stability.
Environmental Science: Studied for its role in the development of environmentally friendly materials and coatings.
Mechanism of Action
The mechanism of action of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is primarily related to its chemical structure. The presence of fluorinated alkyl chains imparts hydrophobicity and chemical resistance, making it suitable for various applications. The ester bonds allow for potential hydrolysis and transesterification reactions, enabling the compound to be modified for specific uses.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate
- Polyethylene terephthalate (PET)
- Polybutylene terephthalate (PBT)
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
Uniqueness
This compound is unique due to its highly fluorinated alkyl chains, which provide exceptional hydrophobicity and chemical resistance compared to other terephthalate derivatives. This makes it particularly valuable in applications requiring high-performance materials with specific surface properties.
Properties
CAS No. |
18770-70-2 |
---|---|
Molecular Formula |
C22H10F24O4 |
Molecular Weight |
794.3 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H10F24O4/c23-11(24)15(31,32)19(39,40)21(43,44)17(35,36)13(27,28)5-49-9(47)7-1-2-8(4-3-7)10(48)50-6-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)12(25)26/h1-4,11-12H,5-6H2 |
InChI Key |
VHFSXFUPUAKWBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonyms |
Terephthalic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.